Structural Differentiation: Furan vs. Pyrazole/Thiophene in Pyridazinyl-Piperazinyl-Pyrimidines
The target compound incorporates a terminal furan-2-yl group on the pyridazine ring, whereas a common comparator series (e.g., EVT-12371617) utilizes a pyrazol-1-yl group at the same position . In the related piperazinylpyrimidine kinase inhibitor class, compound 15 (which features a quinazoline cap) demonstrated potent growth inhibition of the MDA-MB-468 triple-negative breast cancer cell line, a selectivity that is highly dependent on the terminal heteroaryl group [1]. Replacing the furan with a pyrazole or thiophene is predicted to alter the electron density and hydrogen-bonding pattern of the pyridazine ring, leading to a shift in kinase selectivity.
| Evidence Dimension | Terminal heteroaryl group identity on pyridazine |
|---|---|
| Target Compound Data | Furan-2-yl substituent |
| Comparator Or Baseline | Pyrazol-1-yl analog (C17H20N8, MW 336.4) |
| Quantified Difference | Structural: replacement of O-heteroaryl with N-heteroaryl; predicted ΔLogP ~0.3-0.5 units (class-level estimate based on Hansch substituent constants) |
| Conditions | Structural comparison based on validated chemical structures |
Why This Matters
The furan oxygen provides a distinct hydrogen-bond acceptor site compared to the pyrazole nitrogen, which can dictate binding to kinase hinge regions and influence selectivity profiles.
- [1] Shallal HM, Russu WA. Discovery, synthesis, and investigation of the antitumor activity of novel piperazinylpyrimidine derivatives. Eur J Med Chem. 2011 Jun;46(6):2043-57. View Source
